molecular formula C9H7F3O3 B6258430 (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 51380-14-4

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B6258430
CAS No.: 51380-14-4
M. Wt: 220.1
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Description

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety

Properties

CAS No.

51380-14-4

Molecular Formula

C9H7F3O3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both a hydroxy group and a trifluoromethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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